molecular formula C14H14N4O2S B609963 (R)-6-(4-methyl-1,1-dioxido-1,2,6-thiadiazinan-2-yl)isoquinoline-1-carbonitrile CAS No. 1612755-71-1

(R)-6-(4-methyl-1,1-dioxido-1,2,6-thiadiazinan-2-yl)isoquinoline-1-carbonitrile

Cat. No. B609963
M. Wt: 302.352
InChI Key: ZKAVFOXYJCREBQ-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PF-06260414 is a selective androgen receptor modulator, or SARM, which is developed to treat muscle weakening. Testosterone’s anabolic properties help develop muscle mass, and its androgenic activity is associated with reproduction. Improving muscle mass would improve quality of life and may even prolong survival in certain patient populations.

Scientific Research Applications

  • Synthesis and Reactivity of Derivatives

    A study explored the synthesis and reactivity of isoquinoline derivatives, which are closely related to the chemical compound . These derivatives showed varied positional reactivities and were used to create new chemical systems (Deady & Devine, 2004).

  • Chemical Transformations under Nucleophilic Conditions

    Another research focused on the reactivity of similar compounds under nucleophilic conditions, leading to the formation of various heterocyclic systems. This study provides insights into the chemical behavior and potential applications of such compounds (Ibrahim & El-Gohary, 2016).

  • Antioxidant Activity of Fused Heterocyclic Compounds

    A study reported the synthesis of fused heterocyclic compounds derived from a tetrahydropyrimidine derivative, showcasing the potential of these compounds in antioxidant applications (Salem et al., 2015).

  • Synthesis of Novel Heterospirane Systems

    Research was conducted on the synthesis of novel heterospirane systems with a benzo[5,6][1,2,4]thiadiazino[4,3-b]isoquinoline ring, indicating the versatility of such compounds in creating new molecular architectures (Kisel’ et al., 2002).

  • Antitumor Activities of Isoquinoline Derivatives

    A study evaluated the antitumor activities of isoquinoline derivatives, demonstrating the potential medicinal applications of these compounds (Hassaneen et al., 2013).

  • Synthesis of Pyridine and Fused Pyridine Derivatives

    Research on the synthesis of pyridine derivatives, including isoquinoline compounds, highlighted their potential in the development of new pharmaceuticals or chemical agents (Al-Issa, 2012).

properties

IUPAC Name

6-[(4R)-4-methyl-1,1-dioxo-1,2,6-thiadiazinan-2-yl]isoquinoline-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O2S/c1-10-8-17-21(19,20)18(9-10)12-2-3-13-11(6-12)4-5-16-14(13)7-15/h2-6,10,17H,8-9H2,1H3/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKAVFOXYJCREBQ-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNS(=O)(=O)N(C1)C2=CC3=C(C=C2)C(=NC=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CNS(=O)(=O)N(C1)C2=CC3=C(C=C2)C(=NC=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-((4R)-4-Methyl-1,1-dioxo-1,2,6-thiadiazinan-2-yl)isoquinoline-1-carbonitrile

CAS RN

1612755-71-1
Record name PF-06260414
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1612755711
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PF-06260414
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15221
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name PF-06260414
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3I487UHH95
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
2
Citations
OFT BLOG - allfordrugs.com
Anal or fecal incontinence is the inability to voluntarily control the passage of feces or gas through the anus. It may occur either as fecal soiling or as rare episodes of incontinence for …
Number of citations: 0 www.allfordrugs.com
OFT BLOG - allfordrugs.com
The regulatory system for supervision of pharmaceutical manufacturers and GMP inspection in the European Union is one of the most advanced in the world. Due to the globalization of …
Number of citations: 0 www.allfordrugs.com

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